molecular formula C5H11NO B8187326 2-[(2S)-azetidin-2-yl]ethan-1-ol

2-[(2S)-azetidin-2-yl]ethan-1-ol

Cat. No. B8187326
M. Wt: 101.15 g/mol
InChI Key: MKXFHIPYFJSPKX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-azetidin-2-yl]ethan-1-ol is a chemical compound with the molecular formula C5H11NO. Its CAS number is 1781878-92-9 . The compound is also known by its IUPAC name, 2-(azetidin-2-yl)ethan-1-ol .


Molecular Structure Analysis

The molecular weight of this compound is 101.15 g/mol . The InChI code for this compound is 1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2 . The compound’s structure includes an azetidine ring attached to an ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 101.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound’s complexity, as computed by PubChem, is 56 .

properties

IUPAC Name

2-[(2S)-azetidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFHIPYFJSPKX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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